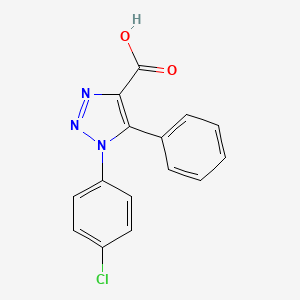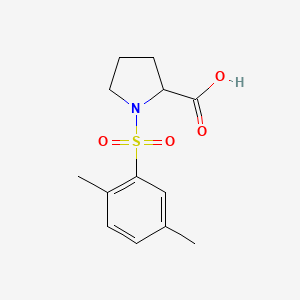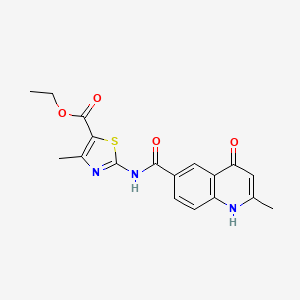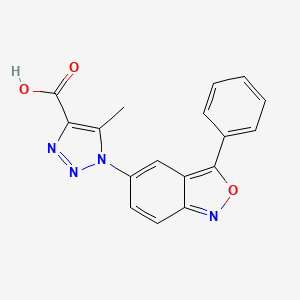
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, also known as CP-5-PTCA, is a synthetic compound that has been studied extensively in scientific research. It has been used as a tool to study the effects of various compounds on biochemical and physiological processes, and has been found to have a wide range of applications in laboratory experiments.
Scientific Research Applications
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been used in a wide range of scientific research applications. It has been used to study the effects of various compounds on biochemical and physiological processes, including the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of various compounds on cell growth and differentiation, and to study the effects of various compounds on gene expression. Additionally, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been used to study the effects of various compounds on the immune system, and to study the effects of various compounds on cancer cells.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cytochrome P450. In addition, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to inhibit the activity of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase B (PKB).
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Additionally, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to have anti-angiogenic effects, and to inhibit the proliferation of several types of cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been found to be non-toxic to mammalian cells, making it a safe compound to use in laboratory experiments. However, 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid also has several limitations for use in laboratory experiments. It is not soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it has a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for research involving 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is to study the effects of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid on the immune system, particularly the effects on the production of cytokines and other immune mediators. Additionally, further studies could be conducted to evaluate the potential of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid as an anti-cancer agent, and to evaluate its potential as a therapeutic agent for other diseases. Additionally, further studies could be conducted to evaluate the potential of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid as an inhibitor of protein kinases, and to evaluate its potential as an inhibitor of other enzymes. Finally, further studies could be conducted to evaluate the potential of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid as an inhibitor of cell growth and differentiation.
Synthesis Methods
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzaldehyde with sodium azide in an aqueous solution of sodium hydroxide. This reaction results in the formation of a sodium salt of 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The second step involves the reaction of the sodium salt with a strong acid, such as hydrochloric acid, to form the free acid. Finally, the free acid is purified by recrystallization from ethanol.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-phenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-8-12(9-7-11)19-14(10-4-2-1-3-5-10)13(15(20)21)17-18-19/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSKGLGZGDCFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422765.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422773.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422778.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422781.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)





![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)